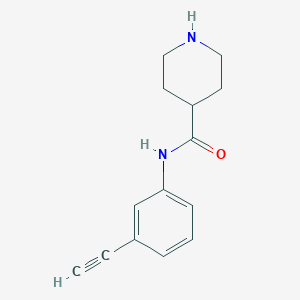

N-(3-乙炔基苯基)哌啶-4-甲酰胺

描述

“N-(3-ethynylphenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N2O. It’s a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques like IR and 1H NMR .Molecular Structure Analysis

The molecular structure of “N-(3-ethynylphenyl)piperidine-4-carboxamide” is characterized by a piperidine ring attached to a carboxamide group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

肌肉疾病的钠通道阻滞剂

- N-(3-乙炔基苯基)哌啶-4-甲酰胺类似物已被研究其作为骨骼肌钠通道阻滞剂的潜力。这些化合物在抗肌强直剂的开发中显示出前景,与已知的钠通道阻滞剂托卡因胺相比,效力和使用依赖性阻断作用显着提高(Catalano 等,2008)。

与大麻素 CB1 受体的相互作用

- 已对 N-(3-乙炔基苯基)哌啶-4-甲酰胺衍生物与 CB1 大麻素受体的分子相互作用进行了研究。这包括研究这些化合物如何作为该受体的拮抗剂/反向激动剂,这对于理解大麻素药理学和针对该受体的药物开发具有重要意义(Shim 等,2002)。

HIV-1 逆转录酶抑制

- 基于 N-(3-乙炔基苯基)哌啶-4-甲酰胺结构的化合物已被探索作为 HIV-1 的非核苷逆转录酶抑制剂 (NNRTI)。这些研究已导致鉴定出对野生型 HIV-1 和一系列 NNRTI 耐药突变病毒有效的有效类似物,为 HIV/AIDS 的新疗法开发做出贡献(Tang 等,2010)。

阿尔茨海默病治疗

- 已对 N-(3-乙炔基苯基)哌啶-4-甲酰胺的 N-取代衍生物进行合成,以评估它们作为阿尔茨海默病新候选药物的潜力。这些化合物针对乙酰胆碱酯酶 (AChE)(阿尔茨海默病治疗中的关键靶点)进行了酶抑制活性测试,显示出作为治疗剂的前景(Rehman 等,2018)。

作用机制

Target of Action

The primary target of N-(3-ethynylphenyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .

Mode of Action

N-(3-ethynylphenyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway. By preventing the introduction of negative supercoils into the DNA, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to the cessation of DNA synthesis and, ultimately, bacterial cell death .

Result of Action

The primary result of N-(3-ethynylphenyl)piperidine-4-carboxamide’s action is the inhibition of DNA replication, leading to bacterial cell death . By disrupting the function of DNA gyrase, the compound prevents the bacteria from properly replicating their DNA, which is a necessary process for bacterial growth and reproduction .

属性

IUPAC Name |

N-(3-ethynylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVXXIBELQSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)